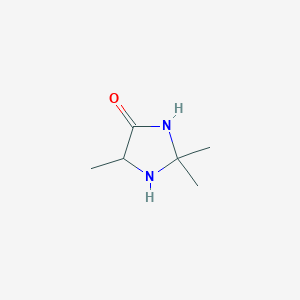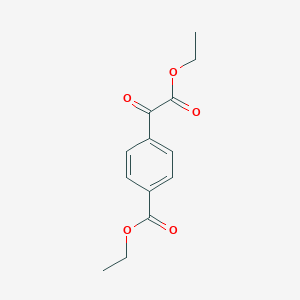
2,2,5-Trimethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylimidazolidin-4-one, also known as TMI, is an organic compound that has gained popularity in scientific research applications due to its unique properties. TMI is a cyclic urea derivative that is used as a highly selective and efficient catalyst in various chemical reactions. In
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylimidazolidin-4-one involves the formation of a complex between 2,2,5-Trimethylimidazolidin-4-one and the substrate. The complex undergoes a series of reactions, including nucleophilic attack, proton transfer, and ring-opening reactions, leading to the formation of the desired product. The high selectivity of 2,2,5-Trimethylimidazolidin-4-one is attributed to the steric and electronic effects of the cyclic urea moiety.
Effets Biochimiques Et Physiologiques
2,2,5-Trimethylimidazolidin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,5-Trimethylimidazolidin-4-one is relatively non-toxic and does not cause any significant adverse effects on the environment. 2,2,5-Trimethylimidazolidin-4-one is stable under normal laboratory conditions and can be stored for extended periods without degradation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,5-Trimethylimidazolidin-4-one has several advantages as a catalyst in lab experiments. It is a cost-effective and efficient catalyst that can be used in small quantities. 2,2,5-Trimethylimidazolidin-4-one is also highly selective, which reduces the formation of unwanted by-products. However, 2,2,5-Trimethylimidazolidin-4-one has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities. 2,2,5-Trimethylimidazolidin-4-one is also relatively unstable in the presence of acids or bases, which limits its use in some reactions.
Orientations Futures
For the study of 2,2,5-Trimethylimidazolidin-4-one include the development of new synthetic methods and the exploration of its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 2,2,5-Trimethylimidazolidin-4-one involves the reaction of trimethyl orthoformate with a primary amine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form 2,2,5-Trimethylimidazolidin-4-one. The process is straightforward and can be carried out under mild conditions, making it a cost-effective and efficient method for the production of 2,2,5-Trimethylimidazolidin-4-one.
Applications De Recherche Scientifique
2,2,5-Trimethylimidazolidin-4-one has been extensively used in scientific research applications as a catalyst in various chemical reactions. It has shown remarkable selectivity and efficiency in several reactions, including the synthesis of cyclic carbonates, lactones, and epoxides. 2,2,5-Trimethylimidazolidin-4-one has also been used as a catalyst in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
107355-19-1 |
|---|---|
Nom du produit |
2,2,5-Trimethylimidazolidin-4-one |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9) |
Clé InChI |
MXZYOEDOIFPSQW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(N1)(C)C |
SMILES canonique |
CC1C(=O)NC(N1)(C)C |
Synonymes |
4-Imidazolidinone,2,2,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)






